molecular formula C7H6N2OS B8574645 1,2-Benzisothiazol-4-ol, 7-amino-

1,2-Benzisothiazol-4-ol, 7-amino-

Cat. No.: B8574645
M. Wt: 166.20 g/mol
InChI Key: ZGFCMRQLEMJWHM-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-4-ol, 7-amino- is a heterocyclic aromatic compound featuring a benzene ring fused to an isothiazole ring system (positions 1 and 2), with hydroxyl (-OH) and amino (-NH₂) groups at positions 4 and 7, respectively. The molecular formula is C₇H₆N₂OS, and its structure combines aromatic stability with reactive sites for functionalization.

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

7-amino-1,2-benzothiazol-4-ol

InChI

InChI=1S/C7H6N2OS/c8-5-1-2-6(10)4-3-9-11-7(4)5/h1-3,10H,8H2

InChI Key

ZGFCMRQLEMJWHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

1,2-Benzisoxazole Derivatives
  • Example: 1,2-Benzisoxazol-4-ol, 3-(2-methoxyphenyl)- (CAS 501838-20-6) Molecular Formula: C₁₄H₁₁NO₃ Key Differences: The replacement of sulfur (in isothiazole) with oxygen (in isoxazole) reduces electron-withdrawing effects and alters aromatic π-electron distribution. Methoxy (-OCH₃) and aryl substituents in this compound increase steric bulk and lipophilicity compared to the amino group in 1,2-Benzisothiazol-4-ol, 7-amino- .
2,1,3-Benzothiadiazole
  • Molecular Formula : C₆H₄N₂S
    • Key Differences : The thiadiazole ring (two nitrogen atoms and one sulfur) differs from the isothiazole (one nitrogen, one sulfur) in electronic configuration. Benzothiadiazoles are often used in materials science (e.g., organic semiconductors) rather than pharmacology, highlighting divergent applications compared to benzisothiazoles .

Substituent Position and Functional Group Effects

  • Amino Group Position: In pyridine-derived compounds (e.g., 6-amino-, 7-amino-, and 8-amino-5H-[1]benzopyrano[2,3-b]pyridin-5-ones), the position of the amino group significantly influences reactivity and bioactivity. For instance, 7-amino-substituted derivatives exhibit distinct cyclization behavior in Skraup reactions compared to 6- or 8-amino isomers . This suggests that the 7-amino group in 1,2-Benzisothiazol-4-ol, 7-amino- may confer unique electronic or steric properties for downstream reactions.
  • Hydroxyl vs. Methoxy Groups: The hydroxyl group at position 4 in 1,2-Benzisothiazol-4-ol, 7-amino- provides hydrogen-bonding capability, contrasting with the methoxy group in 1,2-Benzisoxazol-4-ol, 3-(2-methoxyphenyl)-. This difference could affect solubility and target binding .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents Notable Properties/Activities
1,2-Benzisothiazol-4-ol, 7-amino- C₇H₆N₂OS 166.20 g/mol -OH (C4), -NH₂ (C7) Potential bioactivity (inferred)
1,2-Benzisoxazol-4-ol, 3-(2-methoxyphenyl)- C₁₄H₁₁NO₃ 265.24 g/mol -OH (C4), -OCH₃ (C3) Neuroleptic activity
2,1,3-Benzothiadiazole C₆H₄N₂S 136.17 g/mol N/A (parent structure) Semiconductor applications
7-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one C₁₃H₁₀N₂O₂ 238.23 g/mol -NH₂ (C7) Skraup reaction product

Research Implications and Gaps

  • Synthetic Optimization : Comparative analysis of sulfur- vs. oxygen-containing heterocycles could refine synthetic routes for improved yield or selectivity.

Preparation Methods

Halogen-Mediated Cyclization

A common route involves cyclizing 2-(alkylthio)benzonitrile derivatives using halogenating agents. For example, EP0702008A2 describes a one-pot process where 2-halobenzonitrile reacts with alkanethiols in a heterogeneous solvent system to form 2-(alkylthio)benzonitrile , followed by cyclization with chlorine or bromine in water. Adapting this method, introducing a nitro group at position 7 prior to cyclization enables subsequent reduction to the amino group.

Reaction Conditions:

  • Step 1 : Reaction of 2-chloro-7-nitrobenzonitrile with sodium methanethiolate in dimethylformamide (DMF) at 90–120°C for 6–9 hours yields 2-(methylthio)-7-nitrobenzonitrile .

  • Step 2 : Cyclization with chlorine gas in water at 5–15°C for 6–9 hours produces 7-nitro-1,2-benzisothiazol-4-ol .

  • Step 3 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amino group, yielding the target compound.

Yield Data:

StepIntermediateYield (%)
12-(methylthio)-7-nitrobenzonitrile75–85
27-nitro-1,2-benzisothiazol-4-ol60–70
31,2-benzisothiazol-4-ol, 7-amino-80–90

Functional Group Transformation

Diazotization and Hydrolysis

JPH06220030A outlines a method for synthesizing 3-amino-1,2-benzisothiazoles via diazotization of 7-nitro derivatives. Adapting this approach:

  • Nitration : Introduce a nitro group at position 7 using fuming HNO₃ in H₂SO₄.

  • Diazotization : Treat 7-nitro-1,2-benzisothiazol-4-ol with NaNO₂/HCl at 0–5°C to form a diazonium salt.

  • Reduction : Reduce the diazonium salt with SnCl₂/HCl to yield the 7-amino derivative.

Key Observations:

  • Nitration at position 7 requires careful temperature control (0–10°C) to avoid over-nitration.

  • Diazonium intermediates are highly reactive; rapid reduction prevents decomposition.

Oxidative Cyclization of Thioamide Derivatives

Using 2,2'-Dithiodibenzoic Acid Amides

EP0187349A2 reports the synthesis of 1,2-benzisothiazolones via oxidative cyclization of 2,2'-dithiodibenzoic acid amides in alkaline media. For 1,2-benzisothiazol-4-ol, 7-amino- :

  • Amide Formation : React 2,2'-dithiodibenzoic acid with ammonia to form the diamide.

  • Cyclization : Treat with NaOH/H₂O₂ at 50–70°C to induce cyclization and oxidation.

  • Functionalization : Introduce hydroxyl and amino groups via post-cyclization modifications.

Challenges:

  • Direct introduction of -OH and -NH₂ during cyclization is limited; post-synthetic modifications are often necessary.

  • Yields drop significantly (~40%) when multiple functional groups are introduced.

Microwave-Assisted Amination

Direct Amination of Halogenated Intermediates

Recent advancements employ microwave irradiation to accelerate amination. For example:

  • Halogenation : Brominate 1,2-benzisothiazol-4-ol at position 7 using NBS (N-bromosuccinimide).

  • Amination : React the brominated intermediate with aqueous NH₃ under microwave conditions (170°C, 800 W).

Optimization Data:

ParameterOptimal Value
Temperature170°C
Time30–45 minutes
SolventAcetonitrile
Yield70–75%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Halogen-Mediated CyclizationOne-pot process; scalableRequires hazardous halogens60–70
Diazotization-HydrolysisHigh regioselectivityMulti-step; low functional group tolerance50–60
Oxidative CyclizationMild conditionsPoor yields for multi-functional derivatives40–50
Microwave AminationRapid; high efficiencySpecialized equipment needed70–75

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Benzisothiazol-4-ol, 7-amino- and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, derivatives of 1,2-benzisothiazole can be synthesized via NaH-mediated cyclization in acetonitrile, followed by functionalization with bromoesters or amino acids under trifluoroacetic acid (TFA) deprotection . Key steps include:

  • Reagent selection : Use of NaH for nucleophilic substitution.
  • Reaction conditions : Reflux in anhydrous solvents (e.g., THF or acetonitrile).
  • Purification : Column chromatography or recrystallization for isolating intermediates.

Q. How is structural characterization of 1,2-Benzisothiazol-4-ol, 7-amino- performed?

  • Methodological Answer : Confirm purity and structure using:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify aromatic protons and substituents.
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 188.2 observed for related benzoxazole derivatives) .
  • Elemental analysis : Validate empirical formulas (e.g., C8_8H12_{12}N2_2O2_2 for benzisothiazolone derivatives) .

Q. What biological activities are associated with 7-amino-substituted benzisothiazole derivatives?

  • Methodological Answer : Structural analogs exhibit anti-inflammatory, antibacterial, and neuroleptic activities. For example:

  • Anti-inflammatory screening : In vitro assays (COX-2 inhibition) using LPS-induced macrophage models .
  • Antibacterial testing : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies for 7-amino benzisothiazole derivatives?

  • Methodological Answer : Apply empirical contradiction analysis:

  • Data triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays).
  • Contextual factors : Control for variables like solvent polarity (e.g., DMSO vs. aqueous buffers) or metabolic stability (e.g., cytochrome P450 interactions) .
  • Meta-analysis : Pool data from peer-reviewed studies to identify trends (e.g., substituent effects on potency) .

Q. What methodologies assess the stability of 7-amino benzisothiazole derivatives under physiological or extreme conditions?

  • Methodological Answer : Stability studies include:

  • Long-term storage : Monitor degradation via HPLC at varying pH (e.g., pH 2–9) and temperatures (4°C to 40°C).
  • Metabolic stability : Incubate with liver microsomes to measure half-life (t1/2_{1/2}) .
  • Post-mortem detection : Use GC/MS to identify metabolites (e.g., 7-amino nitrazepam detected in decomposed tissue) .

Q. How can 7-amino benzisothiazole be functionalized for targeted drug delivery systems?

  • Methodological Answer : Conjugation strategies include:

  • Thiol-acrylate reactions : Link thiolated peptides (e.g., GRGDSPC) to acrylated hydrogels for controlled release .
  • Click chemistry : Azide-alkyne cycloaddition to attach imaging probes (e.g., fluorogenic styrylbenzothiazoles) .
  • Protecting group strategies : Use tert-butyl esters for carboxylate intermediates, followed by TFA deprotection .

Key Considerations for Experimental Design

  • Heterocyclic reactivity : Benzisothiazole’s sulfur atom increases susceptibility to oxidation; use inert atmospheres (N2_2/Ar) during synthesis .
  • Bioactivity optimization : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Data reproducibility : Standardize solvent systems (e.g., DMSO concentration <0.1% in cell assays) to minimize artifacts .

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